![molecular formula C12H17N3O2S B11933239 1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)

1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

IMM-01 is a novel small-molecule agonist of mammalian Diaphanous-related formins. These formins are proteins that play a crucial role in the assembly of actin filaments and the organization of microfilaments, which are essential for maintaining cell polarity during migration and asymmetric division . IMM-01 has shown promising anticancer effects by disrupting the autoinhibitory bond between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, thereby activating formins .

Métodos De Preparación

The synthetic routes and reaction conditions for IMM-01 are not extensively detailed in the available literature. it is known that IMM-01 is synthesized as a recombinant signal regulatory protein α (SIRPα) IgG1 fusion protein . The industrial production methods involve recombinant DNA technology, where the gene encoding the fusion protein is inserted into a suitable expression system, such as bacteria or mammalian cells, to produce the protein in large quantities .

Análisis De Reacciones Químicas

IMM-01 undergoes several types of chemical reactions, primarily involving its interaction with cellular proteins. It acts by disrupting the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, leading to the activation of formins . Common reagents and conditions used in these reactions include various buffers and solvents to maintain the stability and activity of the protein. The major products formed from these reactions are activated formins, which then modulate actin and microtubule dynamics .

Aplicaciones Científicas De Investigación

IMM-01 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the assembly and organization of actin filaments and microfilaments . In biology, IMM-01 is used to investigate cell migration, polarity, and asymmetric division . In medicine, IMM-01 has shown promising anticancer effects by inducing apoptosis and slowing tumor growth in preclinical models . It is also being studied in combination with other drugs for the treatment of various cancers, including chronic myelomonocytic leukemia and Hodgkin lymphoma . In industry, IMM-01 is used in the development of new therapeutic strategies targeting the cytoskeletal remodeling machinery of cancer cells .

Mecanismo De Acción

IMM-01 exerts its effects by acting as an agonist of mammalian Diaphanous-related formins. It disrupts the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, leading to the activation of formins . This activation triggers the assembly of actin filaments and the stabilization of microtubules, which are essential for maintaining cell polarity during migration and asymmetric division . Additionally, IMM-01 activates macrophages to enhance anti-tumor activity by blocking the CD47-SIRPα interaction, thereby inducing strong antibody-dependent cellular phagocytosis .

Comparación Con Compuestos Similares

IMM-01 is unique in its ability to activate mammalian Diaphanous-related formins by disrupting the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain . Similar compounds include IMM-02, which also acts as an agonist of mammalian Diaphanous-related formins and triggers actin assembly and microtubule stabilization . Other related compounds include various GTPase inhibitors and agonists that target the cytoskeletal remodeling machinery in cancer cells .

Propiedades

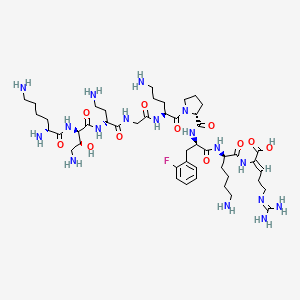

Fórmula molecular |

C12H17N3O2S |

|---|---|

Peso molecular |

267.35 g/mol |

Nombre IUPAC |

1-tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18) |

Clave InChI |

LTFUAYRGVLQXKC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)

![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)

![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)

![N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)

![2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;hydrochloride](/img/structure/B11933223.png)